Mercury thallium dinitrate

Description

Theoretical Frameworks for Bimetallic Nitrate (B79036) Compounds

The theoretical understanding of bimetallic nitrate compounds is rooted in the principles of coordination chemistry. The structure and stability of such a compound are dictated by the preferred coordination numbers and geometries of the metal ions, the nature of the metal-ligand bonds, and the packing of the ions in the crystal lattice. Bimetallic nanostructures, for instance, can exist as alloys or heterostructures, with their properties being highly dependent on the arrangement of the metal atoms. acs.org

For a hypothetical mercury thallium dinitrate compound, one would consider the common oxidation states of mercury, primarily Hg(I) and Hg(II), and thallium, Tl(I) and Tl(III). The nitrate ion (NO₃⁻) can act as a monodentate or bidentate ligand, and can also bridge between metal centers, leading to the formation of polynuclear complexes or extended coordination polymers. The synthesis of such compounds often involves co-precipitation or crystallization from a solution containing the respective metal salts. scirp.org The final structure would be a result of the interplay between the ionic radii, charge densities, and electronic configurations of the mercury and thallium cations.

The formation of bimetallic nitrate complexes is a known phenomenon, with examples such as RbEu bimetallic ammonium (B1175870) nitrates which exhibit interesting photoluminescent and dielectric properties. rsc.orgbohrium.com These compounds often feature complex framework structures, such as perovskite-like cages. rsc.orgbohrium.com The synthesis of these materials is typically achieved through methods like solvent evaporation from a solution containing the metal precursors. rsc.orgbohrium.com

Historical Context of Mercury-Thallium Inorganic Chemistry Research

The inorganic chemistry of mercury and thallium has a long history, with early research focusing on the properties and reactions of their simple salts. The interaction between mercury and thallium compounds has also been a subject of investigation, particularly in the context of redox reactions in aqueous solutions.

Studies dating back to the mid-20th century have explored the kinetics of the oxidation of mercury(I) by thallium(III) in aqueous solutions. cdnsciencepub.com This research was driven by an interest in understanding the mechanisms of two-electron transfer processes, as the oxidation of the dimeric mercurous ion (Hg₂²⁺) to two mercuric ions (Hg²⁺) involves the transfer of two electrons. cdnsciencepub.com These studies often employed perchlorate (B79767) solutions to minimize complex formation, though the complexing effects of anions could not be entirely eliminated. cdnsciencepub.com

Further research provided evidence for the dismutation of the Hg₂²⁺ ion in the reaction between mercury(I) and thallium(III). acs.org The development of new analytical techniques also spurred research into the coordination chemistry of these elements. For example, the use of nuclear magnetic resonance (NMR) spectroscopy has been instrumental in studying mercury, thallium, and lead compounds. rsc.org

Contemporary Significance in Coordination Chemistry and Materials Science

While specific research on this compound is not prominent in contemporary literature, the principles governing its potential formation and properties are highly relevant to modern coordination chemistry and materials science. The design and synthesis of bimetallic compounds are at the forefront of research for new materials with tailored electronic, optical, and magnetic properties.

Bimetallic systems are being explored for a variety of applications. For example, bimetallic nanoparticles are investigated for their catalytic activity in processes such as nitrate reduction in water. scirp.orgresearchgate.net The synergistic effects between the two metals can lead to enhanced catalytic performance compared to their monometallic counterparts. acs.org In the realm of coordination polymers, the inclusion of heavy metal ions like mercury(II) is of interest for creating materials with potential applications in areas like nonlinear optics and ion exchange. researchgate.net

The combination of mercury and thallium in a single compound could theoretically lead to materials with interesting properties. For instance, a mercury-thallium alloy has a freezing point significantly lower than that of pure mercury, finding use in low-temperature thermometers and switches. wikipedia.org Thallium(III) nitrate itself is a useful reagent in organic synthesis for various transformations. wikipedia.org The study of bimetallic mercury-thallium systems, therefore, holds potential for the discovery of new materials with unique functionalities, although the toxicity of both elements necessitates careful handling and consideration of environmental impact. who.intmdpi.com

Detailed Research Findings

Below is a comparative table of the properties of the relevant monometallic nitrate compounds.

| Property | Mercury(I) Nitrate | Mercury(II) Nitrate | Thallium(I) Nitrate | Thallium(III) Nitrate |

| Chemical Formula | Hg₂(NO₃)₂ | Hg(NO₃)₂ | TlNO₃ | Tl(NO₃)₃ |

| Molar Mass | 525.19 g/mol (anhydrous) wikipedia.org | 324.60 g/mol (anhydrous) | 266.39 g/mol dfo-mpo.gc.ca | 390.398 g/mol |

| Appearance | White monoclinic crystals (anhydrous) wikipedia.org | White crystalline solid webqc.org | Colorless solid dfo-mpo.gc.ca | Colorless solid nih.gov |

| Melting Point | Decomposes at 70 °C (dihydrate) wikipedia.org | 79 °C (monohydrate) | 206 °C dfo-mpo.gc.ca | 103 °C |

| Solubility in Water | Slightly soluble, reacts wikipedia.org | Soluble | Soluble | Reacts |

Data for Thallium(III) Nitrate is for the trihydrate.

Structure

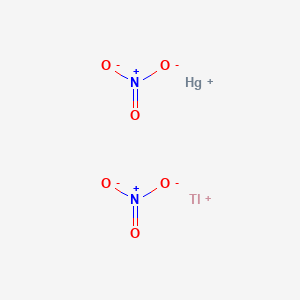

2D Structure

Properties

CAS No. |

94022-47-6 |

|---|---|

Molecular Formula |

HgN2O6Tl |

Molecular Weight |

528.99 g/mol |

IUPAC Name |

mercury(1+);thallium(1+);dinitrate |

InChI |

InChI=1S/Hg.2NO3.Tl/c;2*2-1(3)4;/q+1;2*-1;+1 |

InChI Key |

OZALHSZVLUGAIW-UHFFFAOYSA-N |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Hg+].[Tl+] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Preparative Routes for Mercury Thallium Dinitrate and Related Species

The synthesis of related mercury and thallium nitrate (B79036) compounds is well-established, providing a foundation for understanding the chemistry of a potential mixed-nitrate system.

The preparation of mercurous nitrate, Hg₂(NO₃)₂, typically involves the reaction of elemental mercury with a dilute solution of nitric acid. To prevent the formation of mercuric nitrate, an excess of mercury is used. The reaction can be summarized as follows:

2Hg + 2HNO₃ → Hg₂(NO₃)₂ + H₂

Alternatively, mercurous nitrate can be synthesized through the reaction of mercurous chloride with silver nitrate in solution.

Thallous nitrate, TlNO₃, can be prepared by dissolving metallic thallium in nitric acid. The reaction proceeds rapidly to yield the thallium(I) salt. researchgate.net

Tl + 2HNO₃ → TlNO₃ + NO₂ + H₂O

Electrochemical methods have been explored, not for the synthesis of a mixed mercury-thallium nitrate compound, but for the deposition of thallium onto mercury film electrodes. In these studies, a mercury film is first deposited on a glassy carbon electrode, followed by the electrochemical deposition of thallium. This process involves the reduction of Tl⁺ ions from a solution, which could be a thallium nitrate solution, onto the mercury surface to form a mercury-thallium amalgam. While not a synthesis of the dinitrate, this demonstrates an electrochemical interaction between the two metals.

A solution-based approach would logically involve the mixing of aqueous solutions of mercurous nitrate and thallous nitrate. However, the stability of such a mixed solution is a significant consideration. The literature suggests that mixed solutions of metal nitrates can be complex, with the potential for precipitation or redox reactions depending on the specific metals and conditions. inorganicventures.com For instance, the presence of chloride ions could lead to the precipitation of insoluble thallous chloride. inorganicventures.com The stability of mercury in nitric acid at low concentrations can also be a challenge. inorganicventures.com

Reaction Kinetics and Mechanisms in Aqueous Systems

A detailed kinetic study of the oxidation of mercury(I) by thallium(III) in aqueous perchloric acid solutions provides significant insight into the potential redox reactions that could occur in a mixed mercury-thallium nitrate system. cdnsciencepub.com While this study uses perchlorate (B79767) as the anion to minimize complexing effects, the fundamental redox interactions between the metal ions are highly relevant.

Hg₂²⁺ + Tl³⁺ → 2Hg²⁺ + Tl⁺ cdnsciencepub.com

This reaction was found to be relatively rapid and measurable. cdnsciencepub.com The study revealed a complex mechanism dependent on the hydrolysis of the Tl³⁺ ion and the disproportionation of the Hg₂²⁺ ion. The proposed mechanism involves the following steps:

Hydrolysis of Thallium(III): Tl³⁺ + H₂O ⇌ TlOH²⁺ + H⁺

Disproportionation of Mercury(I): Hg₂²⁺ ⇌ Hg(aq) + Hg²⁺

Reaction of atomic mercury with hydrolyzed Thallium(III): Hg(aq) + TlOH²⁺ → products

The kinetics suggest that the reaction path involving hydrolyzed thallium(III) species (TlOH²⁺) is significant. cdnsciencepub.com

The concentration of protons (H⁺) in the aqueous system has a marked influence on the rate of the oxidation-reduction reaction between mercury(I) and thallium(III). The reaction rate was found to be inversely dependent on the square of the hydrogen ion concentration, which can be expressed as:

Rate ∝ 1/[H⁺]² cdnsciencepub.com

The experimental data from the kinetic study can be summarized in the following table:

| Parameter | Value | Conditions |

| Reaction Order (w.r.t. Hg₂²⁺) | 1 | 25°C, perchloric acid solution |

| Reaction Order (w.r.t. Tl³⁺) | 1 | 25°C, perchloric acid solution |

| Dependence on [H⁺] | Inverse square | 25°C, perchloric acid solution |

Ligand Complexation Effects on Reaction Kinetics (e.g., Perchlorate, Halides)

Conversely, halide ions, specifically chloride (Cl⁻) and bromide (Br⁻), have been observed to catalyze the reaction. cdnsciencepub.com This catalytic effect stems from their interaction with the product, the mercuric ion (Hg²⁺). By forming stable complexes with Hg²⁺, the halides displace the dismutation equilibrium of the mercurous ion (Hg₂²⁺ ⇌ Hg²⁺ + Hg) to the right. cdnsciencepub.comcdnsciencepub.com This shift increases the steady-state concentration of atomic mercury, which is a key intermediate in the rate-determining step of the oxidation, thus accelerating the reaction. cdnsciencepub.com The relative catalytic efficiency is linked to the stability of the mercuric halide complexes formed. cdnsciencepub.com

The following table summarizes the observed effects of these ligands on the reaction kinetics.

| Ligand | Ion | Effect on Reaction Rate | Mechanism of Action |

| Perchlorate | ClO₄⁻ | Inhibition | Complexation with the reactant ion Hg₂²⁺, reducing its availability for reaction. cdnsciencepub.comcdnsciencepub.com |

| Chloride | Cl⁻ | Catalysis | Complexation with the product ion Hg²⁺, shifting the Hg₂²⁺ dismutation equilibrium to increase the concentration of the atomic Hg intermediate. cdnsciencepub.comcdnsciencepub.com |

| Bromide | Br⁻ | Catalysis | Similar to chloride, forms complexes with Hg²⁺ to promote the formation of atomic Hg. cdnsciencepub.comcdnsciencepub.com |

Role of Atomic Mercury as an Intermediate in Oxidation Reactions

A central feature of the mechanism for the oxidation of mercury(I) by thallium(III) is the postulation of atomic mercury (Hg) as a crucial intermediate. cdnsciencepub.comcdnsciencepub.com The reaction does not proceed via a simple one-electron transfer, which is generally slow for mercury(I) oxidation by one-electron oxidizing agents. cdnsciencepub.com Instead, the kinetic data supports a mechanism where the rate-determining step is a two-electron transfer process. cdnsciencepub.com

This key step involves the reaction between an atom of mercury and a hydrolyzed thallium(III) ion (TlOH²⁺). cdnsciencepub.comcdnsciencepub.com The atomic mercury is formed from the disproportionation or dismutation of the mercurous ion, Hg₂²⁺, according to the equilibrium:

Hg₂²⁺ ⇌ Hg²⁺ + Hg cdnsciencepub.com

Hg + TlOH²⁺ → Hg²⁺ + Tl⁺ + OH⁻ cdnsciencepub.com

The rate constant for this elementary reaction has been estimated as k = 10¹⁶±² exp[−14000 ± 3000/RT] liters mole⁻¹ sec.⁻¹. cdnsciencepub.com The involvement of atomic mercury as an intermediate has also been suggested in other aqueous reactions, such as the isotopic electron exchange between Hg²⁺ and Hg₂²⁺. cdnsciencepub.com This mechanistic pathway explains why the oxidation of mercury(I) by a two-electron acceptor like thallium(III) is relatively rapid, whereas oxidations by one-electron agents are often very slow. cdnsciencepub.com

The following table outlines the key reactions involved in this mechanism.

| Reaction Step | Description | Significance |

| Hg₂²⁺ ⇌ Hg²⁺ + Hg | Dismutation of Mercurous Ion | Generates the atomic mercury (Hg) intermediate required for the primary oxidation step. cdnsciencepub.com |

| Tl³⁺ + H₂O ⇌ TlOH²⁺ + H⁺ | Hydrolysis of Thallic Ion | Forms the reactive thallium species, TlOH²⁺. The reaction is retarded by H⁺ ions. cdnsciencepub.comcdnsciencepub.com |

| Hg + TlOH²⁺ → Hg²⁺ + Tl⁺ + OH⁻ | Rate-Determining Step | A two-electron transfer reaction between the key intermediates, controlling the overall reaction kinetics. cdnsciencepub.com |

Structural Elucidation and Bonding Characterization

Advanced Spectroscopic Techniques for Structural Analysis

Spectroscopy offers a powerful, non-destructive means to probe the local chemical environment of atoms and the nature of chemical bonds within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Heavy Nuclei (e.g., 199Hg, 205Tl)

NMR spectroscopy of heavy nuclei is exceptionally sensitive to the electronic environment around the metal center. chemrxiv.org For mercury thallium dinitrate, both 199Hg and 205Tl isotopes would be key targets for analysis.

199Hg NMR: The 199Hg nucleus is a spin-1/2 isotope with a natural abundance of nearly 17%, making it well-suited for NMR studies. chemrxiv.org Its chemical shift is highly sensitive to changes in coordination number, ligand type, and geometry. chemrxiv.org For a hypothetical this compound complex, the 199Hg chemical shift would provide critical information about the coordination sphere of the mercury atom. For instance, a significant downfield shift would be expected if the mercury center is coordinated by the electronegative nitrate (B79036) ligands. The large chemical shift anisotropy (CSA) is a dominant relaxation mechanism for two-coordinate Hg(II) compounds, which can be studied through field-dependent relaxation time measurements to provide insights into the electronic structure. cdnsciencepub.com

205Tl NMR: Thallium possesses two NMR-active spin-1/2 nuclei, 203Tl and 205Tl, with 205Tl being the more sensitive and preferred nucleus due to its higher natural abundance and tendency to produce sharper signals. huji.ac.il Thallium NMR features a very wide chemical shift range, making it an excellent probe for studying cation-ligand interactions. huji.ac.ilresearchgate.net In a mixed-metal complex, the 205Tl chemical shift would indicate the nature of the thallium's interaction with the nitrate ions and any potential proximity to the mercury center. ox.ac.uk Scalar couplings (J-couplings) between 205Tl and other nuclei, if observable, could provide direct evidence of through-bond connectivity. michellelynngill.com

| Nucleus | Spin | Natural Abundance (%) | Key Characteristics for Analysis |

| 199Hg | 1/2 | 16.87 | Very wide chemical shift range, sensitive to coordination environment. huji.ac.il |

| 205Tl | 1/2 | 70.47 | High sensitivity, wide chemical shift range, yields narrow signals. huji.ac.il |

Infrared (IR) and Raman Spectroscopies for Nitrate Ligand Coordination

Vibrational spectroscopy is essential for determining how the nitrate (NO₃⁻) ligands bind to the metal centers. The symmetry of the free nitrate ion (D₃h) is lowered upon coordination, leading to changes in the number and position of its vibrational bands.

For a free nitrate ion, specific vibrational modes are observed. When nitrate coordinates to a metal ion, either as a monodentate or bidentate ligand, its symmetry is reduced (e.g., to C₂v), causing vibrational modes that were previously IR- or Raman-inactive to become active and splitting degenerate modes. electronicsandbooks.com

Monodentate vs. Bidentate Coordination: The separation between the two highest frequency stretching bands (ν₁ and ν₄) is a well-established criterion for distinguishing between monodentate and bidentate nitrate coordination. A larger separation is typically indicative of bidentate coordination. electronicsandbooks.com

Metal-Ligand Vibrations: In the far-IR and low-frequency Raman regions, vibrations corresponding to the Hg-O and Tl-O stretching modes would be expected. The presence and frequencies of these bands would offer direct evidence of the metal-nitrate bonds and provide information on their relative strengths. electronicsandbooks.com

| Vibrational Mode (Free NO₃⁻, D₃h) | Typical Frequency Range (cm⁻¹) | Activity | Changes Upon Coordination (C₂v) |

| ν₁ (A₁') - Sym. Stretch | ~1050 | Raman active | Becomes IR active |

| ν₂ (A₂") - Out-of-plane bend | ~830 | IR active | Remains IR active |

| ν₃ (E') - Asym. Stretch | ~1390 | IR, Raman active | Splits into two bands (A₁ + B₁) |

| ν₄ (E') - In-plane bend | ~720 | IR, Raman active | Splits into two bands (A₁ + B₂) |

UV-Visible and Luminescence Spectroscopic Investigations

UV-Visible absorption spectroscopy can provide information about the electronic transitions within the complex. While simple metal nitrates often show absorptions only in the UV region due to ligand-to-metal charge transfer (LMCT) bands, the presence of heavy elements like mercury and thallium can lead to more complex spectra.

Luminescence spectroscopy could be particularly insightful, especially concerning the Tl⁺ ion. Thallium(I) compounds are known to exhibit luminescence, often attributed to the 6s² → 6s¹6p¹ electronic transition of the Tl⁺ ion. mdpi.com The position and intensity of the emission and excitation bands would be highly dependent on the coordination environment of the thallium ion within the crystal lattice, providing information on its local structure and interactions with surrounding nitrate groups. mdpi.com

Crystallographic Studies and Molecular Architecture

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction.

Single-Crystal X-ray Diffraction of Mercury-Thallium Nitrate Complexes

A successful single-crystal X-ray diffraction study of this compound would yield a precise map of electron density, allowing for the determination of:

Atomic Positions: The exact location of each mercury, thallium, oxygen, and nitrogen atom in the unit cell.

Bond Lengths and Angles: Precise measurements of Hg-O, Tl-O, and N-O bond lengths, as well as the bond angles within the nitrate ligands and around the metal centers. This data would unambiguously establish the coordination numbers and geometries of both mercury and thallium.

Connectivity: It would confirm whether the nitrate ions act as bridging ligands between mercury and thallium atoms or are coordinated to only one type of metal center.

While no structure for this compound is available, analysis of crystallographic databases for related compounds shows that mercury(II) frequently adopts linear, trigonal, or tetrahedral geometries, while thallium(I) often exhibits irregular coordination spheres due to the stereochemical activity of its 6s² lone pair of electrons. rsc.org

Crystal Packing and Intermolecular Interactions

Beyond the individual molecular unit, X-ray diffraction reveals how molecules are arranged in the crystal lattice. This is governed by intermolecular forces. ias.ac.in In the solid state of this compound, key interactions could include:

Ionic Interactions: The fundamental electrostatic attractions between the cationic metal centers (or a complex cation) and the nitrate anions.

Metallophilic Interactions: In heavy element compounds, weak attractive interactions between closed-shell metal centers (e.g., Hg···Tl) are sometimes observed, although this is less common than in gold or platinum chemistry. The crystal structure would provide the distances between metal atoms to assess the possibility of such interactions.

Analysis of the crystal packing provides insight into the forces that stabilize the solid-state structure and can influence the material's bulk properties. mdpi.com

Theoretical Insights into Metal-Ligand Bonding

A theoretical approach to understanding the bonding in this compound would involve a detailed analysis of the interactions between the mercury and thallium metal centers and the nitrate ligands.

The coordination geometry around the mercury(I) and thallium(I) ions is dictated by the number of coordinating oxygen atoms from the nitrate groups and the presence of any metal-metal interactions. Mercury(I) often exists as the dimeric cation (Hg₂)²⁺, which would likely result in a linear O-Hg-Hg-O arrangement. Thallium(I) typically exhibits a higher coordination number. The nitrate ions can act as monodentate or bidentate ligands, leading to various possible coordination environments.

Plausible Coordination Scenarios in this compound

| Metal Center | Coordination Number | Possible Geometry |

|---|---|---|

| Mercury (Hg) | 2 - 4 | Linear, Distorted Tetrahedral |

Note: This table presents theoretically plausible coordination geometries based on the known chemistry of mercury and thallium.

The bonding in this compound can be described by the overlap of atomic orbitals. In the case of mercury, hybridization involving the 6s and 5d orbitals is significant. This s-d hybridization influences the geometry and stability of mercury compounds. For thallium, the 6s and 6p orbitals are primarily involved in bonding. A detailed analysis would involve calculating the extent of orbital mixing to form the hybrid orbitals that participate in the bonds with the nitrate ligands.

Electrochemical Behavior and Interfacial Phenomena

Electrodeposition Dynamics of Thallium on Mercury Film Electrodes

The process of depositing thallium onto a mercury film involves complex electrochemical dynamics, which can be elucidated through various analytical techniques.

Cyclic voltammetry is a key technique for studying the deposition and redissolution of thallium on a mercury film. In a study using a 0.1 mol·L⁻¹ HClO₄ supporting electrolyte with a thallium concentration of 10⁻³ mol·L⁻¹, a cyclic voltammogram was recorded at a scan rate of 2 mV/s. scirp.org The voltammogram revealed a hysteresis in the cathodic current at potentials below -0.9 V versus a saturated Ag/AgCl reference electrode. scirp.org A distinct crossover of the cathodic and anodic plots was observed at this potential, which is characteristic of a nucleation and growth process. scirp.org

Unlike the deposition of mercury on a glassy carbon electrode, this crossover potential for thallium on mercury does not coincide with the equilibrium potential of the Tl⁺/Tl system, which was measured to be -0.75 V/ref in an open circuit. scirp.org The process is controlled by the diffusion of Tl⁺ ions into the mercury, forming an amalgam. scirp.org Initially, the nucleation and growth of three-dimensional thallium phases are inhibited on the smooth mercury surface, which lacks significant growth sites. scirp.org However, as the thallium film becomes more compact, the surface develops a higher density of imperfections, which then act as active sites for further growth. scirp.org

Table 1: Cyclic Voltammetry Parameters for Thallium Deposition on Mercury Film

| Parameter | Value | Reference |

| Thallium Ion Concentration | 10⁻³ mol·L⁻¹ | scirp.org |

| Supporting Electrolyte | 0.1 mol·L⁻¹ HClO₄ | scirp.org |

| Scan Rate | 2 mV/s | scirp.org |

| Crossover Potential | -0.9 V vs. Ag/AgCl | scirp.org |

| Equilibrium Potential (Tl⁺/Tl) | -0.75 V vs. Ag/AgCl | scirp.org |

Chronoamperometry provides further insight into the nucleation and growth mechanism of thallium on the mercury film. The experimental data for the electrodeposition of thallium on mercury aligns with a model of three-dimensional (3D) nucleation coupled with diffusion-controlled growth. scirp.orgscirp.org This indicates that the growth of the thallium nuclei is limited by the rate at which thallium ions can diffuse from the bulk solution to the electrode surface. scirp.org The impedance measurements support this by showing an easier charge transfer on the thallium film, suggesting that the kinetic barrier is low once nucleation has occurred. scirp.orgscirp.orgconsensus.app

Electrochemical Impedance Spectroscopy (EIS) is employed to investigate the charge transfer characteristics of the electrode interface. When a mercury film is deposited on a glassy carbon electrode, the charge transfer resistance decreases significantly, from 1.53 × 10⁷ Ω to 4.66 × 10⁶ Ω. scirp.org This reduction is attributed to the charge transfer reaction at the electrode surface. scirp.org

After the subsequent deposition of thallium onto the mercury film at a potential of -1 V for 4 minutes, the impedance behavior changes further. scirp.org In the high-frequency range, the capacitive loop is not well-defined, which is indicative of a very fast electron transfer process. scirp.org The impedance spectrum is dominated by the Warburg impedance at medium and low frequencies, which is characteristic of a diffusion-controlled process. scirp.org The value of the Warburg impedance (W) for the thallium film was determined to be 7.4 × 10⁻⁴ Ω·s⁻¹ᐟ². scirp.org This confirms that after the initial charge transfer, the process is governed by the diffusion of species. scirp.org

Table 2: Electrochemical Impedance Spectroscopy Data

| System | Charge Transfer Resistance (Ω) | Warburg Impedance (W) (Ω·s⁻¹ᐟ²) |

| GCE/(Hg²⁺ 10⁻³ mol·L⁻¹, HClO₄ 0.1 mol·L⁻¹) | 1.53 × 10⁷ | - |

| GCE/Hg film/(Hg²⁺ 10⁻³ mol·L⁻¹, HClO₄ 0.1 mol·L⁻¹) | 4.66 × 10⁶ | - |

| GCE/Hg film/Tl film (Tl⁺ 10⁻³ mol·L⁻¹, HClO₄ 0.1 mol·L⁻¹) | Not clearly visible | 7.4 × 10⁻⁴ |

Surface Characterization of Electrodeposited Films

The morphology and crystalline structure of the electrodeposited thallium films are crucial for understanding the material's properties and are analyzed using microscopic and diffraction techniques.

Scanning Electron Microscopy (SEM) provides direct visual evidence of the surface morphology of the electrodeposited thallium. Observations at different deposition potentials reveal distinct changes in the film structure. At a potential of -0.7 V, only a few scattered particles are observed on the mercury surface. scirp.org Energy-dispersive X-ray (EDX) analysis of this surface shows it to be composed mainly of mercury (84.9%) with no detectable thallium, indicating that at this potential, the formation of a thallium-mercury amalgam is dominated by mercury. scirp.org

In contrast, when the deposition potential is shifted to a more negative value of -1 V for a duration of 2 minutes, a distinct thallium deposit is formed. scirp.org SEM images at this potential show the growth of a polycrystalline film with a preferred orientation perpendicular to the substrate surface. scirp.org This ordered growth pattern is a key characteristic of the deposition process under these conditions. scirp.org In cases where an amorphous film is formed, no such ordered growth is observed. scirp.org

X-ray Diffraction (XRD) is a powerful technique for identifying the crystalline phases present in the electrodeposited film. Studies on the electrodeposition of thallium-containing films have shown that the crystallinity is highly dependent on the electrodeposition conditions, such as current density. scirp.org At low current densities, the resulting films tend to be amorphous, as indicated by the absence of sharp diffraction peaks. scirp.org Conversely, at higher current densities, the films are polycrystalline, exhibiting well-defined peaks in the XRD pattern that correspond to specific crystal structures. scirp.org This transition from amorphous to polycrystalline structure with increasing current density is a critical finding in the characterization of these films. scirp.org

Energy Dispersive X-ray Analysis (EDX) for Elemental Composition

Scientific literature does not provide specific Energy Dispersive X-ray Analysis (EDX) data for the elemental composition of mercury thallium dinitrate. While EDX is a common technique used to identify the presence of mercury and thallium in various alloys and complex oxides, no studies have published spectra or quantitative compositional data for this particular dinitrate compound. Therefore, a data table detailing its elemental composition cannot be generated.

Ion Transfer and Exchange Mechanisms at Interfaces

---

Thallium(III) Mediation of Ion Exchange Processes

There is no available research in the scientific literature that specifically investigates the mediation of ion exchange processes by Thallium(III) at interfaces involving this compound. The mechanism by which Tl(III) might influence ion transfer in this specific chemical environment has not been studied or documented.

Comparison of Ion Exchange Rates with Other Heavy Metal Ions

A direct, data-driven comparison of the ion exchange rates of this compound with other heavy metal ions such as lead, cadmium, or nickel is not possible. Such a comparison would require consistent experimental data (e.g., using the same ion-exchange resin, pH, and concentration), which does not exist for this compound. Consequently, a comparative data table of ion exchange kinetics cannot be accurately compiled.

Applications in Materials Science and Synthetic Chemistry

Design and Development of Crystalline Materials

There is no available scientific literature detailing the design, synthesis, or characterization of crystalline materials specifically incorporating mercury thallium dinitrate.

No studies were found that investigate the optical properties of this compound. While the optical properties of other thallium-based compounds are a subject of research, this specific dinitrate salt has not been characterized in this regard.

Information regarding the electrical conductivity of this compound is not present in the available scientific literature. The electrical properties of elemental mercury and thallium, as well as their alloys, are well-documented, but these cannot be extrapolated to the dinitrate compound without specific experimental data.

Mercury-Thallium Dinitrate as a Reagent in Organic Transformations

There is no documented use of this compound as a reagent in the organic transformations specified. While mercury(II) salts are known to participate in reactions such as amidations, and thallium compounds can act as catalysts, the specific role of this mixed-metal dinitrate has not been explored.

The catalytic activity of this compound in organic synthesis is not described in the scientific literature.

Analytical Methodologies for Speciation and Determination

While general analytical methods exist for the speciation and determination of mercury and thallium individually, no specific methodologies have been developed or reported for the speciation and determination of the combined entity of this compound.

Development of Spectrofluorimetric Methods for Thallium Speciation

Spectrofluorimetry is a highly sensitive analytical technique used for the determination of trace amounts of substances. In the context of thallium analysis, this method is crucial for differentiating between its two primary oxidation states, Tl(I) and Tl(III), a process known as speciation. The toxicity and environmental mobility of thallium are highly dependent on its oxidation state, making speciation analysis essential.

A notable spectrofluorimetric method for thallium speciation involves the use of N-(pyridin-2-yl)-quinoline-2-carbothioamide (PQCTA). In this method, standard solutions of both Tl(I) and Tl(III) are typically prepared from their respective nitrate (B79036) salts, thallium(I) nitrate (TlNO₃) and thallium(III) nitrate trihydrate (Tl(NO₃)₃·3H₂O) nih.gov. The method is based on the reaction of Tl(III) with PQCTA in a slightly acidic solution, which produces a highly fluorescent oxidized product. nih.govrsc.org The determination of Tl(I) is achieved after its oxidation to Tl(III). nih.govrsc.org

While this method is highly selective for thallium, the presence of other heavy metals, including mercury (Hg²⁺), can be a source of interference in some spectrofluorimetric techniques for thallium determination nih.gov. The development of such methods, therefore, requires careful study of the tolerance limits for coexisting ions.

Key Parameters of a Spectrofluorimetric Method for Thallium Speciation nih.govrsc.org

| Parameter | Value |

|---|---|

| Excitation Wavelength (λex) | 324 nm |

| Emission Wavelength (λem) | 379 nm |

| Linear Calibration Range | 0.001–600 µg L⁻¹ |

| Detection Limit | 0.16 ng L⁻¹ |

| Quantification Limit | 1.6 ng L⁻¹ |

Complexometric Approaches for Mercury and Thallium Determination

Complexometric titration is a form of volumetric analysis where the formation of a colored complex is used to indicate the endpoint of a titration. Ethylenediaminetetraacetic acid (EDTA) is a widely used titrant that forms stable complexes with most metal ions, including mercury(II) and thallium(III). The direct determination of mercury by EDTA titration can be challenging due to the lack of a specific metal indicator and poor selectivity conicet.gov.arajchem-a.com.

In scenarios where both mercury and thallium are present in a sample, their simultaneous determination or the selective determination of one in the presence of the other presents a significant analytical challenge. Research has shown that thallium(III), often in the form of its nitrate, can interfere with the complexometric determination of mercury(II) niscpr.res.in. This interference arises because Tl(III) also forms a stable complex with EDTA, and the addition of certain releasing agents can displace EDTA from both the Hg(II)-EDTA and Tl(III)-EDTA complexes, leading to inaccurate results for mercury niscpr.res.in.

To address this, various masking and demasking techniques have been developed. For the determination of mercury, a back-titration method is often employed. An excess of EDTA is added to the sample solution containing Hg(II) ions, and the unreacted EDTA is then titrated with a standard solution of another metal ion, such as zinc sulfate (B86663) niscpr.res.in. Subsequently, a selective releasing (demasking) agent is added to liberate the EDTA from the Hg(II)-EDTA complex, and the freed EDTA is then titrated niscpr.res.in. The selection of a suitable masking agent is critical to avoid interference from ions like Tl(III). Some methods have demonstrated no interference from Tl(III) up to certain concentrations when determining mercury tubitak.gov.trchemijournal.com.

A general complexometric method for the determination of thallium(III) also involves complexation with an excess of EDTA, followed by a back-titration of the surplus EDTA with a standard zinc sulfate solution nih.gov.

Interference of Tl(III) in Complexometric Determination of Hg(II)

| Releasing Agent for Hg(II) | Interference from Tl(III) | Reference |

|---|---|---|

| 2-Thiobarbituric acid | Severe positive error | niscpr.res.in |

| Thiosulfate | Tl(III) interferes | conicet.gov.ar |

| L-Cystine | No interference | chemijournal.com |

Future Research Directions and Advanced Methodologies

Exploration of Novel Synthetic Routes for Mixed-Metal Nitrates

Future research would need to begin with the development of reliable and reproducible synthetic routes for producing high-purity Mercury Thallium Dinitrate. Exploration could include:

Solution-based methods: Investigating the co-precipitation of mercury and thallium nitrates from various solvents under controlled conditions of temperature, pH, and concentration.

Solid-state synthesis: Exploring mechanochemical methods or high-temperature reactions between precursor mercury and thallium salts and a nitrate (B79036) source.

Single-source precursor development: Synthesizing a single molecular precursor containing both mercury and thallium centers, which could then be decomposed to form the desired dinitrate.

The success of these synthetic routes would be evaluated based on yield, purity, and the crystalline quality of the final product.

In-depth Computational Studies of Reaction Mechanisms and Material Properties

In parallel with experimental synthesis, in-depth computational studies would provide invaluable theoretical insights. Key areas for computational investigation include:

Density Functional Theory (DFT) calculations: To predict the electronic structure, bonding characteristics, and vibrational frequencies of the this compound molecule. This would help in understanding the nature of the metal-nitrate and metal-metal interactions.

Molecular dynamics simulations: To model the behavior of the compound in different environments and predict its stability and potential reaction pathways.

Thermodynamic modeling: To calculate the formation energies and predict the most stable crystal structures and morphologies.

These computational studies would not only guide experimental efforts but also help in interpreting the results of various characterization techniques.

Advanced Characterization Techniques for Nanoscale Structures

Once synthesized, a comprehensive characterization of this compound at the nanoscale would be essential. Advanced techniques that could be employed include:

High-Resolution Transmission Electron Microscopy (HRTEM): To visualize the atomic structure, identify crystal defects, and determine the morphology of nanoparticles or thin films.

Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM): To probe the surface topography and electronic properties at the atomic level.

X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES): To determine the elemental composition and chemical states of mercury, thallium, nitrogen, and oxygen on the material's surface.

Synchrotron-based X-ray Diffraction (XRD) and X-ray Absorption Spectroscopy (XAS): To obtain high-resolution structural information and probe the local coordination environment of the metal atoms.

A combination of these techniques would provide a detailed picture of the material's structure from the bulk to the nanoscale.

Interdisciplinary Research in Materials Design and Functionalization

With a foundational understanding of its synthesis and properties, interdisciplinary research could then explore the potential for materials design and functionalization. This could involve:

Doping and alloying: Investigating the incorporation of other metal cations into the this compound structure to tune its electronic, optical, or catalytic properties.

Surface functionalization: Modifying the surface of the material with organic ligands or other functional groups to enhance its stability or introduce new functionalities.

Composite materials: Fabricating composites of this compound with polymers, carbon nanomaterials, or other inorganic materials to create novel hybrid materials with enhanced performance for specific applications.

Such interdisciplinary efforts, combining chemistry, physics, and materials science, would be crucial in uncovering any unique properties and potential uses of this currently understudied compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.